tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Beschreibung
tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 215184-78-4) is a brominated tetrahydroisoquinoline derivative widely used as an intermediate in pharmaceutical and organic synthesis. Its molecular formula is C₁₄H₁₈BrNO₂, with a molecular weight of 312.20 g/mol . The compound is characterized by a tert-butoxycarbonyl (Boc) protective group at the 2-position and a bromine substituent at the 5-position of the dihydroisoquinoline ring. It is typically stored at 2–8°C under inert conditions to prevent degradation .
Key applications include its role in synthesizing CXCR4 antagonists (e.g., in ) and as a precursor for cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups .
Eigenschaften
IUPAC Name |
tert-butyl 5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h4-6H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAAGRAKROVFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592736 | |
| Record name | tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215184-78-4 | |
| Record name | tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
The synthesis of tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of 3,4-dihydroisoquinoline followed by the introduction of the tert-butyl carboxylate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and tert-butyl chloroformate for the carboxylation step. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Analyse Chemischer Reaktionen
tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Hydrolysis: The tert-butyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Biological Activities
-
Pharmacological Potential :
- CYP Enzyme Inhibition : The compound has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2 and CYP2C19, which are crucial for drug metabolism . This characteristic makes it a candidate for studies on drug interactions and metabolic pathways.
- Neuroactive Properties : Research indicates that derivatives of isoquinoline compounds exhibit neuroprotective effects, suggesting that tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate may have applications in neuropharmacology .
- Synthesis of Bioactive Compounds :
Synthesis and Derivatives
This compound is often employed in synthetic organic chemistry due to its structural versatility. It can undergo various reactions, such as:
- Substitution Reactions : The bromine atom can be substituted with different nucleophiles to create a range of derivatives with potentially varied biological activities.
- Formation of Complex Structures : Its ability to form stable intermediates allows for the construction of complex molecular architectures essential for drug development .
Case Study 1: Development of Neuroprotective Agents
A study focused on synthesizing isoquinoline derivatives demonstrated that this compound could be modified to enhance its neuroprotective properties. The derivatives were tested for their ability to inhibit neurotoxicity induced by oxidative stress in neuronal cell lines, showing promising results that warrant further investigation into their therapeutic potential .
Case Study 2: Investigation of Drug Metabolism
In pharmacokinetic studies, researchers utilized this compound to explore its effects on drug metabolism by assessing its impact on CYP450 enzyme activity. Results indicated that certain derivatives could modulate the metabolism of co-administered drugs, highlighting the importance of understanding such interactions in drug design .
Wirkmechanismus
The mechanism of action of tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and its positional isomers or functional analogs:
Physicochemical Properties
Purity and Stability :
- The 5-bromo derivative is commercially available at 97% purity (QA-0161, Combi-Blocks), while the 7-bromo analog (QA-0628) is typically 95% pure .
- Bromine’s position influences thermal stability : The 5-bromo compound remains stable at room temperature, whereas the 7-bromo analog may decompose under prolonged storage, necessitating refrigeration .
Spectroscopic Data :
Biologische Aktivität
Tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 215184-78-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₄H₁₈BrNO₂
- Molecular Weight: 312.20 g/mol
- Purity: Typically ≥98%
This compound belongs to the isoquinoline family, which is known for various pharmacological effects.
Anticancer Properties
Research indicates that isoquinoline derivatives exhibit significant anticancer activity. This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and prostate cancer cells.
Table 1: Summary of Anticancer Effects
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Apoptosis induction via caspase activation |
| PC-3 (Prostate) | 12.8 | Cell cycle arrest at G2/M phase |
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that this compound can modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Case Study: Neuroprotection in Animal Models
In an animal model of Parkinson's disease, administration of this compound led to improved motor function and reduced dopaminergic neuron loss, indicating its potential as a therapeutic agent for neurodegenerative disorders .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Dopamine Receptors: It acts as a modulator for dopamine receptors, enhancing dopaminergic signaling which is crucial for motor control.
- Apoptotic Pathways: The compound activates caspases, leading to programmed cell death in cancer cells.
- Antioxidant Activity: It exhibits antioxidant properties that help in mitigating oxidative stress in neuronal cells.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with a moderate half-life, making it suitable for further development as a drug candidate.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | ~45% |
| Half-life (t½) | 3.2 hours |
| Volume of Distribution | 1.65 L/kg |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how do reaction conditions influence yield?
- Methodology : Microwave-assisted synthesis in tetrahydrofuran (THF) at 100°C for 1 hour is a validated approach, as demonstrated in analogous dihydroisoquinoline derivatives. Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane) ensures high purity . Optimization of catalyst loading (e.g., Ti(OEt)₄) and stoichiometric ratios of sulfamide intermediates can further enhance yields in multi-step syntheses .
Q. What safety protocols are critical during handling, and which personal protective equipment (PPE) is required?
- Methodology : Use NIOSH-approved P95 respirators for particulate protection and OV/AG/P99 respirators for vapor/gas exposure. Full-body protective clothing (chemical-resistant gloves, lab coats) is mandatory due to potential skin/eye irritation (H315, H319 hazards) . Conduct operations in a fume hood with negative pressure to minimize inhalation risks .
Q. How should this compound be stored to maintain stability, and what are its known incompatibilities?
- Methodology : Store in airtight containers at 2–8°C in a dry, ventilated environment. Avoid exposure to strong oxidizers, acids, or bases, as decomposition pathways remain uncharacterized but may generate hazardous byproducts .
Q. What analytical techniques are most effective for confirming structural integrity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃) to verify substitution patterns and tert-butyl group integrity .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity >95% .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can competing side reactions (e.g., debromination or ring-opening) be minimized during functionalization of the bromo-substituted dihydroisoquinoline core?
- Methodology : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres (N₂/Ar) with carefully degassed solvents. Employ ligands like XPhos to enhance selectivity for the C5-bromo position . Monitor reaction progress via TLC to terminate before side reactions dominate.
Q. What strategies address low solubility in polar solvents during kinetic or mechanistic studies?
- Methodology : Use co-solvent systems (e.g., THF/DMSO or DCM/methanol) to improve solubility. Sonication or mild heating (≤40°C) can aid dissolution without risking thermal decomposition .
Q. How can computational modeling (e.g., DFT) predict reactivity at the bromine site for targeted derivatization?
- Methodology : Perform density functional theory (DFT) calculations to map electron density and Fukui indices at the C5 position. Compare with experimental NMR chemical shifts (e.g., ¹³C NMR δ ~120–130 ppm for aromatic carbons) to validate computational models .
Q. What are the limitations of current toxicity data, and how should researchers mitigate risks during in vitro assays?
- Methodology : While acute toxicity is unquantified (no LD₅₀ data), assume precautionary handling (e.g., IC₅₀ assays in <10 µM ranges). Use in vitro metabolic stability studies (e.g., liver microsomes) to identify potential bioactivation risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
